Bidwillon B

Description

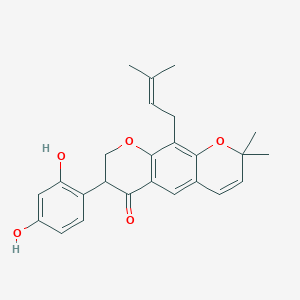

Structure

3D Structure

Properties

Molecular Formula |

C25H26O5 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

7-(2,4-dihydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-18-23-15(9-10-25(3,4)30-23)11-19-22(28)20(13-29-24(18)19)17-8-6-16(26)12-21(17)27/h5-6,8-12,20,26-27H,7,13H2,1-4H3 |

InChI Key |

IONFEFOVMAIGGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=CC3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)C=CC(O2)(C)C)C |

Synonyms |

2',4'-dihydroxy-8-gamma,gamma-dimethylallyl-2'',2''-dimethylpyrano(5'',6'',6,7)isoflavanone bidwillon B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Bidwillon B

The chemical compound Bidwillon B is a naturally occurring isoflavanone (B1217009), a type of flavonoid. It has been identified and isolated from plant species belonging to the genus Erythrina, which is part of the Fabaceae family. Notably, this compound has been sourced from the root bark of Erythrina x bidwillii and Erythrina variegata L. researchgate.netresearchgate.nettandfonline.com. The isolation of this compound is a multi-step process that begins with the extraction of plant material followed by systematic fractionation and purification using chromatographic techniques.

The general procedure for isolating this compound involves initial extraction of the dried and powdered plant material, typically the root bark, with a solvent such as methanol (B129727) or acetone. nih.govresearchgate.net This crude extract is then concentrated under reduced pressure. To separate the complex mixture of compounds, the concentrated extract undergoes a partitioning process using a series of immiscible solvents with increasing polarity. A common fractionation scheme involves sequential partitioning with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). nih.govturkjps.org This process yields fractions with varying polarities, concentrating compounds with similar solubility. Isoflavonoids, including this compound, are often found concentrated in the chloroform-soluble fraction. nih.gov

Chromatographic Separation Methods for Bidwillon B Purification

The purification of Bidwillon B from the fractionated plant extract is primarily achieved through chromatographic methods. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a fundamental technique employed for the separation of isoflavonoids from the complex mixtures obtained after initial solvent extraction and partitioning. researchgate.netyoutube.com

The process involves packing a glass column with silica gel and then applying the concentrated extract or a specific fraction (e.g., the chloroform (B151607) fraction) to the top of the column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. The separation is based on the differential affinities of the compounds in the mixture for the stationary phase and the mobile phase. miamioh.edubckvalumni.org

For the separation of isoflavonoids like this compound from Erythrina extracts, a gradient elution technique is commonly used. This involves gradually increasing the polarity of the mobile phase during the chromatography process. A typical solvent system starts with a non-polar solvent like n-hexane and the polarity is progressively increased by adding a more polar solvent such as ethyl acetate (B1210297). turkjps.org The selection of the specific solvent system and gradient is crucial for achieving effective separation of the target compound from other closely related flavonoids.

Fractions of the eluent are collected sequentially as they exit the column. Each fraction is then analyzed, often using Thin Layer Chromatography (TLC), to identify which fractions contain the desired compound, this compound. Fractions containing the pure compound are then combined and the solvent is evaporated to yield the isolated this compound. In many cases, repeated column chromatography steps may be necessary to achieve a high degree of purity. researchgate.netyoutube.com

Below is a representative table outlining the steps and parameters for the chromatographic purification of isoflavonoids from Erythrina species, which would be applicable for the isolation of this compound.

Table 1: Representative Parameters for Silica Gel Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (typically 60-120 or 200-400 mesh) researchgate.net |

| Column Preparation | The silica gel is typically packed into the column as a slurry in a non-polar solvent (wet packing method) to ensure a uniform packing. A layer of sand is often added at the top and bottom to protect the silica bed. youtube.commiamioh.edu |

| Sample Loading | The crude extract or fraction is dissolved in a minimal amount of the initial mobile phase or a suitable solvent and carefully loaded onto the top of the silica gel column. youtube.com |

| Mobile Phase (Eluent) | A gradient of n-hexane and ethyl acetate is commonly used. The separation starts with a low polarity mobile phase (e.g., 100% n-hexane or a high percentage of n-hexane) and the polarity is gradually increased by increasing the proportion of ethyl acetate. turkjps.org |

| Elution Process | The solvent mixture is passed through the column under gravity or with the aid of pressure (flash chromatography). Compounds with lower polarity elute first, followed by compounds with higher polarity as the solvent polarity increases. bckvalumni.org |

| Fraction Collection | The eluent is collected in numerous small fractions. |

| Monitoring | Thin Layer Chromatography (TLC) is used to analyze the collected fractions to determine the presence and purity of this compound. |

| Final Purification | Fractions containing pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified compound. |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Alpinum isoflavone (B191592) |

| Auriculatin |

| Bidwillon A |

| This compound |

| Caffeic acid |

| Chlorogenic acid |

| Cristacarpin |

| Erycristagallin |

| Erystagallin A |

| Erythrabyssin II |

| Eryvarin B |

| Eryvarinol A |

| Eryvarinol B |

| Eryvarin F |

| Eryvarin G |

| 6-hydroxygenistein |

| Orientanol B |

| Protocatechuic acid |

| Scandenone |

Biosynthesis and Synthetic Strategies for Bidwillon B and Its Analogues

General Flavonoid Biosynthesis Pathways Relevant to Isoflavonones like Bidwillon B

This compound belongs to the isoflavonoid (B1168493) class of compounds, which are predominantly found in leguminous plants. encyclopedia.pub The biosynthesis of these molecules is a specialized branch of the broader flavonoid pathway, originating from the general phenylpropanoid pathway. nih.govfrontiersin.org This intricate network of enzymatic reactions builds the characteristic C6-C3-C6 carbon skeleton that defines flavonoids and isoflavonoids. encyclopedia.pub

The journey to creating isoflavonones like this compound begins with the amino acid L-phenylalanine, a product of the shikimate pathway. mdpi.com The general phenylpropanoid pathway converts L-phenylalanine into the highly activated molecule p-coumaroyl-CoA through a series of enzymatic steps. nih.govfrontiersin.org This molecule stands at a critical metabolic crossroads, directing carbon flow into various classes of secondary metabolites, including flavonoids. nih.gov

The first committed step in the flavonoid branch is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.com This reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS) and results in the formation of a chalcone, such as naringenin (B18129) chalcone. mdpi.com Chalcones are the direct precursors to a vast array of flavonoid compounds, including flavanones, flavones, and isoflavones. encyclopedia.pub In some legumes, chalcone reductase (CHR) acts in concert with CHS to produce a different chalcone intermediate, isoliquiritigenin, which is a key precursor for a different series of isoflavonoids. encyclopedia.pub

The transformation from a chalcone to the isoflavonoid skeleton is a pivotal step that distinguishes this class of compounds. After the initial formation of the chalcone backbone by chalcone synthase (CHS), the enzyme chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756), such as naringenin. encyclopedia.pubresearchgate.net

The crucial step in isoflavonoid biosynthesis is the rearrangement of this flavanone structure. This is accomplished by the enzyme isoflavone (B191592) synthase (IFS), a cytochrome P450-dependent monooxygenase. frontiersin.org IFS catalyzes the migration of the B-ring from position 2 to position 3 of the heterocyclic C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.org Subsequently, a dehydratase, 2-hydroxyisoflavanone dehydratase (HID), removes a water molecule to yield the stable isoflavone core structure, such as genistein (B1671435) or daidzein (B1669772). frontiersin.org Further modifications, including hydroxylation at various positions, are catalyzed by other specific hydroxylase enzymes, contributing to the diversity of isoflavonoid structures. encyclopedia.pub

Table 1: Key Enzymes in the General Isoflavonoid Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Initiates the phenylpropanoid pathway by deaminating phenylalanine. researchgate.net | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid. researchgate.net | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester. nih.govresearchgate.net | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Catalyzes the first committed step of flavonoid biosynthesis. mdpi.comresearchgate.net | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Catalyzes the cyclization of chalcone to flavanone. encyclopedia.pubresearchgate.net | Naringenin chalcone | Naringenin |

| Isoflavone synthase | IFS | Catalyzes the key rearrangement reaction to form the isoflavonoid skeleton. frontiersin.org | Flavanone (e.g., Naringenin) | 2-Hydroxyisoflavanone |

A key structural feature of this compound is the presence of a prenyl group. Prenylation, the attachment of a five-carbon isoprene (B109036) unit (or larger isoprenoid groups), is a common modification of flavonoids and isoflavonoids that often enhances their biological activity. nih.gov This modification is thought to increase the lipophilicity of the molecule, which may facilitate its interaction with biological membranes. nih.gov

The prenylation reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). nih.govnih.gov These enzymes transfer a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP), to the flavonoid or isoflavonoid acceptor. nih.gov Plant aromatic PTs are often membrane-bound proteins and can exhibit high substrate and regio-specificity, meaning they attach the prenyl group to a specific position on the aromatic ring. nih.govuniprot.org In the case of isoflavonoids, prenylation can occur at various positions on the A- or B-rings, leading to a wide diversity of structures. nih.gov For example, studies in white lupin (Lupinus albus) have identified an isoflavone prenyltransferase, LaPT1, which is responsible for the prenylation of genistein at different positions to form compounds like wighteone (B192679) and lupiwighteone. nih.gov The biosynthesis of the phytoalexin glyceollin (B191339) in soybean also involves the prenylation of the isoflavonoid precursor, glycinol. nih.gov While the specific prenyltransferase responsible for the biosynthesis of this compound has not yet been characterized, it is undoubtedly a crucial step in its formation from an isoflavanone (B1217009) precursor within Erythrina species.

Directed Biosynthesis Research Approaches for this compound Production

The potential applications of this compound and other complex natural products have spurred research into methods for their large-scale and sustainable production. Directed biosynthesis, which includes metabolic engineering and genetic manipulation, offers a powerful alternative to chemical synthesis or extraction from natural sources. wikipedia.org

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. wikipedia.org This strategy has been successfully applied to enhance the production of isoflavonoids in various model organisms, particularly microorganisms like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), which are well-suited for industrial fermentation due to their rapid growth and amenability to genetic modification. frontiersin.orgmdpi.com

A common approach is to introduce the entire biosynthetic pathway for a target compound into a host organism that does not naturally produce it. frontiersin.org For example, the de novo synthesis of the basic isoflavones genistein and daidzein has been achieved in yeast by expressing a suite of plant enzymes, including PAL, C4H, 4CL, CHS, CHI, IFS, and HID. frontiersin.orgnih.gov Researchers can further optimize production by:

Overexpressing rate-limiting enzymes: Identifying and increasing the expression of enzymes that control the slowest step in the pathway. wikipedia.org

Blocking competing pathways: Deleting or downregulating genes for enzymes that divert precursors away from the desired product pathway. wikipedia.orgfrontiersin.org

Enhancing precursor supply: Engineering the host's primary metabolism to produce more of the initial building blocks, such as malonyl-CoA. nih.gov

While these techniques have not been specifically applied to this compound, the successful engineering of microorganisms to produce complex flavonoids demonstrates the feasibility of using these platforms for its synthesis. nih.gov This would involve introducing the core isoflavonoid pathway along with a specific prenyltransferase capable of modifying the isoflavanone scaffold at the correct position.

Table 2: Examples of Metabolic Engineering Strategies for Isoflavonoid Production

| Strategy | Organism | Target Compound(s) | Genetic Modification(s) | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Heterologous Expression | Saccharomyces cerevisiae (Yeast) | Genistein | Co-cultivation of an IFS-expressing yeast strain with a naringenin-producing E. coli strain. | Accumulation of 6 mg/L of genistein. | frontiersin.org |

| Pathway Reconstruction | Saccharomyces cerevisiae (Yeast) | Medicarpin (B1676140) | Expression of genes for isoflavone synthase (IFS), isoflavone reductase (IFR), and other enzymes. | Production of the phytoalexin medicarpin from a precursor. | nih.gov |

| Precursor Supply Enhancement | Bacillus subtilis | Riboflavin | Engineering of energy metabolism (ATP supply). | Increased production of the target metabolite. | mdpi.com |

| Blocking Competing Pathways | Bacillus subtilis | Poly-γ-glutamic acid (γ-PGA) | Deletion of five by-product synthesis pathways. | 3.7-fold increase in γ-PGA production. | frontiersin.org |

Genetic manipulation encompasses a broad range of techniques used to modify an organism's genetic material to achieve a desired trait, such as increased yield of a specific compound. wikipedia.org This can be applied to both the native plant producers and engineered microbial hosts.

In plants, traditional breeding has been used for centuries to select for desirable traits. nih.gov Modern techniques offer more precise and rapid methods for improvement. For instance, overexpressing a key regulatory gene or a rate-limiting enzyme in the isoflavonoid pathway can lead to higher accumulation of these compounds in the plant. nih.gov In alfalfa, overexpression of an isoflavone O-methyltransferase (IOMT) gene resulted in higher levels of the isoflavonoids formononetin (B1673546) and medicarpin. nih.gov

More advanced tools like CRISPR/Cas9 gene editing allow for precise modifications to the plant genome, such as knocking out genes for competing pathways or enhancing the expression of biosynthetic genes. nih.gov These technologies hold the promise of developing plant varieties that are essentially "biofactories" for high-value compounds like this compound.

In microbial systems, genetic manipulation is central to metabolic engineering. Strategies include placing biosynthetic genes under the control of strong, inducible promoters to control the timing and level of enzyme production, and assembling multiple genes into a single operon for coordinated expression. mdpi.comnih.gov The ultimate goal is to create robust, high-yielding strains suitable for industrial-scale fermentation, providing a reliable and cost-effective source of complex natural products. wikipedia.org

Chemical Synthesis of this compound and Related Isoflavanones

The chemical synthesis of complex isoflavonoids, including isoflavanones like this compound, presents significant challenges due to their intricate molecular architecture. The construction of the core isoflavonoid skeleton and the introduction of various substituents require sophisticated synthetic strategies and methodologies.

Total Synthesis Strategies for Complex Isoflavonoids

The total synthesis of isoflavonoids is a field of active research, driven by the diverse biological activities of these natural products. rsc.org Over the years, several general strategies have been developed to construct the characteristic C6-C3-C6 skeleton of isoflavonoids. nih.gov

Traditionally, two of the most popular pathways for isoflavone synthesis are the deoxybenzoin (B349326) route and the chalcone route. researchgate.net The deoxybenzoin (2-hydroxyphenyl benzyl (B1604629) ketone) route involves the acylation of a substituted phenol (B47542) with an aryl acetic acid or its derivative to form a deoxybenzoin intermediate. researchgate.net This intermediate then undergoes cyclization with the introduction of a one-carbon unit to form the pyranone C-ring of the isoflavone. rsc.org

An alternative biomimetic approach is the oxidative rearrangement of chalcone precursors. rsc.org In this strategy, a 2'-hydroxychalcone (B22705) undergoes an oxidative rearrangement where the B-ring aryl group migrates from the 2-position to the 3-position of the C-ring, a key step that defines the isoflavonoid scaffold. rsc.org Thallium-based reagents have been historically used for this transformation, though newer, less toxic methods are continuously being developed. researchgate.net

More contemporary methods often involve the use of functionalized chromones as key building blocks. rsc.org These can be coupled with various aryl partners to construct the isoflavone core, offering a more convergent and flexible approach to a variety of substituted isoflavonoids. mdpi.comresearchgate.net

Key Synthetic Steps and Methodologies (e.g., Suzuki-Miyaura Cross-Coupling, Claisen-Cope Rearrangements)

Modern synthetic approaches to complex isoflavonoids heavily rely on powerful cross-coupling reactions and rearrangements to build the molecular framework and introduce key structural motifs.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction has emerged as a highly effective and versatile method for the synthesis of isoflavones. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a 3-halochromone (often a 3-iodochromone or 3-bromochromone) with an arylboronic acid or ester. mdpi.comresearchgate.netacs.org The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, which is crucial when dealing with highly functionalized molecules. mdpi.com The use of different substituted arylboronic acids allows for the late-stage introduction of the B-ring, providing a divergent route to a library of isoflavone analogues. mdpi.comresearchgate.net The choice of palladium catalyst and ligands, such as tricyclohexylphosphine, can be critical for achieving high yields and preventing side reactions like the cleavage of protecting groups. researchgate.netacs.org

Claisen and Cope Rearrangements:

The Claisen and Cope rearrangements are powerful mdpi.commdpi.com-sigmatropic rearrangements that are instrumental in the synthesis of natural products, including flavonoids. masterorganicchemistry.commdpi.com The Claisen rearrangement involves the thermal or catalytic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com In isoflavonoid synthesis, this reaction is particularly useful for the introduction of prenyl side chains, which are common in complex natural products. An allyl ether of a phenol can be rearranged to introduce an allyl group onto the aromatic ring, which can then be further modified to the desired prenyl substituent. researchgate.net Microwave-assisted Claisen rearrangements have been shown to be particularly effective. researchgate.net

The Cope rearrangement is a related thermal rearrangement of a 1,5-diene. masterorganicchemistry.com A variation, the oxy-Cope rearrangement, involves a 3-hydroxy-1,5-diene and is useful for synthesizing δ,ε-unsaturated aldehydes and ketones. scielo.org.bo These rearrangements provide a stereocontrolled method for carbon-carbon bond formation and are often employed in the synthesis of complex intermediates for natural product synthesis. masterorganicchemistry.comscielo.org.bo

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues and derivatives of natural products like this compound is a key strategy in medicinal chemistry to develop new therapeutic agents. nih.govnih.gov This approach aims to create novel compounds with improved biological activity, selectivity, or pharmacokinetic properties. nih.govadvion.com

The process often begins with a lead compound, such as this compound, and involves systematically modifying its structure to understand the structure-activity relationship (SAR). nih.govadvion.com For an isoflavonoid, this could involve:

Modification of the A and B rings: Introducing, removing, or altering the position of substituents like hydroxyl, methoxy (B1213986), or prenyl groups to determine their influence on biological activity.

Alterations to the C-ring: Modifying the oxidation state of the pyranone ring or introducing substituents.

Glycosylation: Attaching sugar moieties to the isoflavonoid core, which can significantly impact solubility and bioavailability. scispace.com

Synthesis of Diprenylated or other Alkylated Analogues: Introducing additional lipophilic groups to potentially enhance membrane permeability or specific protein interactions. researchgate.net

The synthesis of these analogues would employ the same powerful chemical reactions used in total synthesis, such as the Suzuki-Miyaura coupling, to attach modified B-rings or other functionalized fragments. mdpi.com By creating a library of related compounds and evaluating their biological activity, researchers can identify the key structural features responsible for the desired effects and design more potent and specific molecules. nih.govnih.gov

Structural Elucidation and Advanced Characterization Methodologies of Bidwillon B

Spectroscopic Analysis Techniques for Bidwillon B Structure Determination

Spectroscopic methods form the cornerstone of structural elucidation, each providing unique and complementary information about the molecule's composition and architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. By mapping the carbon and hydrogen framework, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR (Proton NMR) identifies the number and type of hydrogen atoms. The spectrum for this compound reveals signals corresponding to the isoflavanone (B1217009) core, a γ,γ-dimethylallyl (prenyl) group, and a dimethylpyrano ring system. Key signals include those for the isoflavanone C-3 protons, which appear as a pair of doublets of doublets, indicating their diastereotopic nature adjacent to the C-3 chiral center. wisdomlib.org

¹³C NMR (Carbon NMR) provides a count of the non-equivalent carbon atoms in the molecule, offering insight into their hybridization and functional group type (e.g., carbonyl, aromatic, aliphatic). The molecular formula of this compound (C₂₅H₂₆O₅) is consistent with the number of signals observed in its ¹³C NMR spectrum. pageplace.de

Specific NMR data reported for this compound provides concrete evidence for its structure.

| Technique | Solvent | Observed Signals (δ ppm, Multiplicity, J in Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 1.60 (3H, s) | Methyl (CH₃) |

| 1.75 (9H, s) | Three Methyl groups (3 x CH₃) | ||

| 2.75 (1H, dd, J = 14.5, 2.5 Hz) | H-3 proton | ||

| 3.10 (1H, dd, J = 14.5, 12.5 Hz) | H-3 proton | ||

| ¹³C NMR | CDCl₃ | 17.9 | Aliphatic Carbon |

| 18.0 | Aliphatic Carbon |

Data sourced from a 2019 review on Erythrina variegata. wisdomlib.org

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula. nih.gov For this compound, HRMS analysis establishes its molecular formula as C₂₅H₂₆O₅. pageplace.de This information is vital as it defines the elemental composition and the degree of unsaturation, guiding the interpretation of other spectroscopic data.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₅H₂₆O₅ | Defines the exact number of carbon, hydrogen, and oxygen atoms. |

| Molecular Weight | 406.477 g/mol | Corresponds to the mass of the molecular ion peak (M⁺) in the mass spectrum. |

Data sourced from the Dictionary of Flavonoids. pageplace.de

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. researchgate.net This technique is excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies (wavenumbers). researchgate.net The FT-IR spectrum of this compound would confirm the presence of key structural motifs identified by other methods.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (-OH) | ~3200-3600 (broad) | O-H Stretching |

| Carbonyl (C=O) | ~1650-1680 | C=O Stretching (ketone in a six-membered ring) |

| Aromatic Ring | ~1450-1600 | C=C Stretching |

| Aliphatic C-H | ~2850-3000 | C-H Stretching |

| Ether (C-O-C) | ~1050-1250 | C-O Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). researchgate.net The wavelengths of maximum absorbance (λmax) provide information about the electronic structure of the molecule, particularly the extent and nature of conjugated π-systems, known as chromophores. The UV spectrum of this compound is characteristic of its isoflavanone skeleton.

| Solvent | λmax (nm) | Attributed Electronic Transitions |

|---|---|---|

| Methanol (B129727) (MeOH) | 227 | π → π* transitions within the aromatic rings |

| 291 | π → π* and n → π* transitions involving the benzoyl chromophore |

Data sourced from a 2019 review on Erythrina variegata. wisdomlib.org

This compound possesses a chiral center at the C-3 position, meaning it can exist as one of two enantiomers, (3R) or (3S). Circular Dichroism (CD) spectroscopy is a critical chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light.

For isoflavanones, the stereochemistry at C-3 dictates the conformation of the heterocyclic C-ring. The sign of the Cotton effect (the peak in the CD spectrum) for the n → π* transition, typically observed between 280 and 350 nm, is directly related to the absolute configuration. According to established helicity rules for isoflavanones, a positive Cotton effect in this region indicates a (3R) configuration, while a negative Cotton effect indicates a (3S) configuration. By comparing the experimental CD spectrum of this compound with these established rules, its absolute stereochemistry can be unequivocally assigned.

Other Advanced Characterization Methodologies

While 1D NMR provides a list of proton and carbon signals, modern structural elucidation relies heavily on two-dimensional (2D) NMR experiments to establish atomic connectivity. These experiments correlate signals within the spectrum, allowing for the unambiguous assembly of the molecular puzzle.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together spin systems, such as the protons within the prenyl group or on the B-ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between proton and carbon signals over two or three bonds. This is one of the most powerful 2D NMR experiments, as it reveals long-range connectivity and is essential for connecting different fragments of the molecule, such as linking the prenyl group to the A-ring or the B-ring to the isoflavanone core.

The combined application of these 1D and 2D NMR techniques, alongside MS, IR, UV-Vis, and CD spectroscopy, allows for the complete and unambiguous determination of the complex structure of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information about bond lengths, bond angles, and stereochemistry, which is crucial for the unambiguous structural elucidation of complex molecules. nih.gov For an isoflavanone like this compound, obtaining a single crystal suitable for XRD analysis would provide incontrovertible proof of its structure and absolute configuration.

The process of single-crystal XRD analysis involves several key steps. Initially, a high-quality single crystal of the compound is grown. This crystal is then mounted on a goniometer and bombarded with a monochromatic X-ray beam. libretexts.org The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of regularly spaced spots, known as reflections. nih.gov By rotating the crystal and collecting diffraction data from multiple angles, a complete dataset is obtained. This data is then processed using mathematical methods, such as Fourier transforms, to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined. libretexts.org

While specific X-ray crystallographic data for this compound is not publicly available, the technique has been successfully applied to elucidate the structures of other closely related prenylated isoflavonoids isolated from the Erythrina genus. For instance, the structures of 5-deoxy-3′-prenylbiochanin A and erysubin F, both prenylated isoflavones from Erythrina sacleuxii, were unequivocally confirmed by single-crystal X-ray diffraction analysis. acs.orgresearchgate.net In another study, the structure of euchrenone b(10), an isoflavone (B191592) from Erythrina suberosa, was established through the X-ray crystallographic analysis of its p-bromobenzoyl derivative. nih.gov

The data obtained from such an analysis is comprehensive. Below is a hypothetical table representing the kind of crystallographic data that would be obtained for an isoflavonoid (B1168493) crystal, based on published data for related compounds. acs.orgrsc.org

| Parameter | Hypothetical Value for an Isoflavonoid Crystal |

| Chemical Formula | C₂₅H₂₈O₅ |

| Formula Weight | 408.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 2234.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.213 |

| R-factor | 0.045 |

This type of data provides the fundamental basis for understanding the solid-state conformation of the molecule, including the planarity of ring systems and the orientation of substituent groups. rsc.org

Computational Chemistry Approaches for Conformation and Properties

Computational chemistry has become an indispensable tool in the structural elucidation and characterization of natural products. utexas.edunih.gov These methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular properties, conformational analysis, and the corroboration of experimental data. researchgate.netwikipedia.org

For complex molecules like this compound, computational approaches can be used to:

Predict stable conformations: By calculating the potential energy of different molecular geometries, the most stable, low-energy conformations can be identified.

Simulate spectroscopic data: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and Electronic Circular Dichroism (ECD) spectra. Comparing this simulated data with experimental results can help to confirm a proposed structure or determine the absolute configuration of a chiral center.

Investigate electronic properties: DFT can be used to understand the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are related to the molecule's reactivity and optical properties. researchgate.net

A practical application of these methods for isoflavonoids is demonstrated in the structural elucidation of a new isoflavan (B600510) from Erythrina livingstoniana. In this study, the absolute configurations of the chiral centers were established by comparing the experimentally measured ECD spectrum with the ECD spectra calculated for different stereoisomers using time-dependent DFT (TD-DFT). tandfonline.com This correlation between experimental and DFT-calculated data provided a confident assignment of the stereochemistry.

Another computational approach, molecular docking, has been used to investigate the potential biological activity of flavonoids from Erythrina crista-galli. wu.ac.th This method simulates the binding of a small molecule to the active site of a protein, predicting its binding affinity and mode of interaction. wu.ac.th

The table below outlines the typical computational methods and the insights they provide for a molecule like this compound.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, electronic structure analysis. wikipedia.org | Most stable 3D conformation, bond lengths, bond angles, molecular orbital energies. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and simulation of UV-Vis and ECD spectra. thieme-connect.com | Correlation with experimental spectra to confirm structure and assign absolute configuration. |

| Molecular Docking | Prediction of binding modes and affinities of the molecule to biological targets (e.g., enzymes, receptors). wu.ac.th | Insight into potential mechanisms of biological activity and structure-activity relationships. |

Molecular and Cellular Mechanisms of Action of Bidwillon B

Bidwillon B as a Modulator of Antimicrobial Resistance

This compound has emerged as a promising agent in combating antimicrobial resistance, largely due to its ability to work in concert with conventional antibiotics and its multifaceted impact on bacterial cells. nih.govnih.gov

Synergistic Interactions with Conventional Antimicrobial Agents (e.g., Mupirocin (B1676865) against MRSA)

A noteworthy attribute of this compound is its synergistic activity when combined with traditional antimicrobial drugs like mupirocin, especially against challenging pathogens such as MRSA. nih.govresearchgate.netthaiscience.info Research has shown that the combination of this compound and mupirocin leads to a significant reduction in the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of mupirocin required to inhibit or kill MRSA strains. nih.gov

For instance, this compound alone inhibits the growth of various MRSA strains at MICs ranging from 3.13 to 6.25 mg/l. nih.gov When combined with a sub-inhibitory concentration of this compound (3.13 mg/l), the MBCs of mupirocin against MRSA were markedly reduced, from a range of 3.13-25 mg/l to 0.05-1.56 mg/l. nih.gov This synergistic effect was observed for the majority of MRSA strains tested, with fractional inhibitory concentration (FIC) indices ranging from 0.5 to 0.75, indicating a synergistic relationship. nih.gov This suggests that this compound can potentiate the efficacy of mupirocin, potentially overcoming resistance mechanisms and restoring its clinical utility. nih.govnih.gov The distinct mechanisms of action of this compound and mupirocin are thought to underlie this synergy. nih.govwilddata.cn

Table 1: Synergistic Activity of this compound and Mupirocin against MRSA

This table summarizes the inhibitory and bactericidal concentrations of this compound and Mupirocin, both individually and in combination, against Methicillin-Resistant Staphylococcus aureus (MRSA).

| Compound | Concentration Type | Concentration Range (mg/l) | Notes |

|---|---|---|---|

| This compound | MIC | 3.13-6.25 | Against 12 MRSA strains. nih.gov |

| Mupirocin | MIC | 0.20-3.13 | Against 12 MRSA strains. nih.gov |

| This compound | MBC | 6.25-25 | MBC90: 12.5 mg/l. nih.gov |

| Mupirocin | MBC | 3.13-25 | MBC90: 25 mg/l. nih.gov |

| Mupirocin + this compound (3.13 mg/l) | MBC | 0.05-1.56 | Demonstrates significant reduction in Mupirocin's MBC. nih.gov |

Investigations into Cellular Target Modulation in Bacteria

This compound exerts its antibacterial effects by targeting multiple, crucial cellular processes within bacteria. nih.gov

Studies have demonstrated that this compound, at its MIC values, strongly inhibits the incorporation of radiolabelled precursors into key macromolecules in MRSA cells. nih.gov This includes the inhibition of thymidine (B127349) incorporation into DNA, uridine (B1682114) into RNA, and isoleucine into proteins. nih.govthaiscience.info Furthermore, the uptake and incorporation of glucose, a central molecule in energy metabolism, is also significantly hampered. nih.gov

In comparative studies, this compound showed a more potent inhibitory effect on the incorporation of thymidine, uridine, and glucose than mupirocin. nih.gov Conversely, mupirocin completely blocked the incorporation of isoleucine, highlighting the different primary targets of the two compounds. nih.gov The broad-spectrum inhibition of macromolecular synthesis by this compound suggests a mechanism that disrupts fundamental cellular processes required for bacterial growth and replication. nih.gov

Table 2: Effect of this compound on Macromolecule Incorporation in MRSA

This table illustrates the inhibitory effect of this compound on the incorporation of various radiolabelled precursors into macromolecules in MRSA, compared to the effect of Mupirocin.

| Macromolecule Precursor | Effect of this compound (at MIC) | Comparative Effect of Mupirocin |

|---|---|---|

| Thymidine (for DNA synthesis) | Strongly inhibited. nih.gov | Lower inhibitory effect than this compound. nih.gov |

| Uridine (for RNA synthesis) | Strongly inhibited. nih.gov | Lower inhibitory effect than this compound. nih.gov |

| Glucose (for energy/cell wall) | Strongly inhibited. nih.gov | Lower inhibitory effect than this compound. nih.gov |

| Isoleucine (for protein synthesis) | Strongly inhibited. nih.gov | Completely blocked. nih.gov |

Evidence suggests that flavonoids, the class of compounds to which this compound belongs, can enhance the permeability of the bacterial cell membrane. nih.gov This disruption of the membrane's integrity can facilitate the entry of other antimicrobial agents, such as mupirocin, into the bacterial cell, contributing to the observed synergistic effect. nih.gov An increase in membrane permeability can overcome certain resistance mechanisms where the bacterial cell reduces the uptake of antibiotics. nih.gov While direct studies on this compound's effect on membrane permeability are part of a broader understanding of flavonoid action, this mechanism is a plausible component of its antimicrobial activity. nih.govresearchgate.net

While direct evidence specifically detailing the interference of this compound with peptidoglycan synthesis is not extensively documented in the provided search results, the inhibition of glucose incorporation is a strong indicator of a potential impact on this pathway. nih.gov Glucose is a fundamental precursor for the synthesis of peptidoglycan building blocks. researchgate.netmdpi.com By inhibiting glucose uptake and metabolism, this compound could indirectly disrupt the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall essential for maintaining cell shape and resisting osmotic pressure. nih.govmdpi.com

Effects on Bacterial Metabolism and Essential Cellular Processes

The collective evidence points to this compound's ability to disrupt bacterial metabolism and other essential cellular processes on a broad scale. nih.gov The inhibition of DNA, RNA, and protein synthesis, coupled with the interruption of glucose metabolism, indicates a multi-target mechanism of action. nih.gov This multifaceted attack makes it more difficult for bacteria to develop resistance compared to drugs that act on a single target. mpi.govt.nz By affecting these fundamental pathways, this compound not only inhibits bacterial growth but also weakens the cell, making it more susceptible to other antimicrobial agents. nih.govnih.gov

Putative Interactions with Efflux Pump Systems (e.g., P-glycoprotein inhibition, based on Bidwillon A studies)

While direct studies on this compound's interaction with efflux pump systems are limited, research on the structurally similar isoflavonoid (B1168493), Bidwillon A, provides valuable insights into the potential mechanisms. Efflux pumps, such as P-glycoprotein (P-gp), are transmembrane proteins that actively transport a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer cells and reducing the bioavailability of many drugs. scielo.brmdpi.com The inhibition of these pumps is a key strategy to overcome MDR.

Studies on Bidwillon A have demonstrated its potential as a P-glycoprotein inhibitor. researchgate.netresearchgate.net In silico molecular docking studies have shown that Bidwillon A can bind to the active regions of the P-gp efflux pump. researchgate.netresearchgate.net This binding is consistent with the inhibition of the pump's function, suggesting that Bidwillon A could act as a competitive or non-competitive inhibitor. scielo.brresearchgate.net Competitive inhibitors vie with other drug substrates for the same binding site on P-gp, while non-competitive inhibitors bind to a different site, allosterically altering the pump's conformation and reducing its transport efficiency. scielo.brnih.gov

The mechanism of P-gp inhibition can involve several strategies, including blocking the drug binding site, interfering with the ATP hydrolysis that powers the pump, or altering the integrity of the cell membrane where the pump resides. pensoft.net Given the structural similarities between Bidwillon A and this compound, it is plausible that this compound could exert similar inhibitory effects on P-gp and other efflux pumps. This potential action could be particularly relevant in synergistic applications with conventional antibiotics, where this compound might enhance the efficacy of drugs that are normally expelled by these pumps. tandfonline.comscribd.com For instance, the combination of this compound with the antibiotic mupirocin has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), hinting at a mechanism that could involve the modulation of bacterial resistance mechanisms like efflux pumps. mdpi.comresearchgate.net

Table 1: Putative Interactions of Bidwillon Analogs with P-glycoprotein

| Compound | Interaction with P-gp | Potential Mechanism of Action | Reference |

| Bidwillon A | In silico evidence of binding to active regions | Competitive or non-competitive inhibition | researchgate.netresearchgate.net |

| This compound | Inferred from Bidwillon A studies and synergistic activity with antibiotics | Putative inhibition of efflux pumps | tandfonline.commdpi.comresearchgate.net |

Broader Biological Activity Pathways (Mechanistic Focus on Isoflavonoids)

As an isoflavonoid, this compound is part of a class of compounds known for their diverse biological activities, which are rooted in their interactions with various cellular pathways. mdpi.comfrontiersin.org The biosynthesis of isoflavonoids themselves is a complex process regulated by a network of enzymes and transcription factors. mdpi.comfrontiersin.orgnih.gov

Research has indicated that some isoflavonoids can interfere with nucleic acid synthesis in microorganisms. A study on the synergistic effect of this compound with mupirocin against MRSA revealed that the combination acted by inhibiting the incorporation of thymidine and uridine into the bacterial cells. tandfonline.com Thymidine and uridine are essential precursors for the synthesis of DNA and RNA, respectively. By blocking their uptake or utilization, this compound can effectively halt bacterial replication and transcription, leading to a bacteriostatic or bactericidal effect. This mechanism highlights a direct impact on the fundamental processes of microbial life.

The energy metabolism of cells is another critical target for bioactive compounds. ATP synthase, a key enzyme in cellular respiration, is responsible for the production of the majority of cellular ATP. frontiersin.orgnih.gov Some polyphenolic compounds, a broader class that includes isoflavonoids, have been shown to modulate the activity of ATP synthase. nih.govmdpi.comresearchgate.net These compounds can interact with the F1 domain of the ATP synthase, potentially inhibiting ATP hydrolysis without affecting ATP synthesis. mdpi.com

Studies on soy isoflavones have demonstrated that their consumption can increase hepatic ATPase activity. nih.govresearchgate.net This effect might be due to changes in the phosphorylation state of the ATP synthase beta protein. nih.govresearchgate.net By influencing the activity of ATP synthase and other enzymes involved in energy metabolism, isoflavonoids like this compound could disrupt the energy balance of target cells, contributing to their antimicrobial or other biological effects. The modulation of energy metabolism represents a significant pathway through which these compounds can exert their bioactivity.

Table 2: Broader Biological Activities of Isoflavonoids

| Biological Pathway | Specific Target/Process | Observed Effect of Related Isoflavonoids | Reference |

| Nucleic Acid Synthesis | Incorporation of thymidine and uridine | Inhibition in MRSA (in combination with mupirocin) | tandfonline.com |

| Energy Metabolism | ATP Synthase | Modulation of ATPase activity | nih.govmdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies of Bidwillon B and Derivatives

Impact of Structural Modifications on Biological Activity and Synergistic Effects

Bidwillon B, an isoflavanone (B1217009) isolated from plants of the Erythrina genus, has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net Research has shown that this compound inhibits the growth of multiple MRSA strains with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 6.25 mg/L. researchgate.net The mechanism behind this activity involves the inhibition of macromolecular synthesis; this compound strongly inhibits the incorporation of essential precursors like thymidine (B127349), uridine (B1682114), glucose, and isoleucine in MRSA cells. researchgate.netnottingham.ac.uk

A key aspect of this compound's therapeutic potential lies in its ability to act synergistically with conventional antibiotics, which can help overcome microbial resistance. sci-hub.se A significant synergistic effect is observed when this compound is combined with the antibiotic mupirocin (B1676865). researchgate.nettandfonline.comtermedia.pl In studies involving 11 different MRSA strains, the combination of this compound and mupirocin resulted in fractional inhibitory concentration (FIC) indices between 0.5 and 0.75, indicating synergy. researchgate.net The presence of this compound at a concentration of 3.13 mg/L drastically reduced the Minimum Bactericidal Concentrations (MBCs) of mupirocin from a range of 3.13-25 mg/L to 0.05-1.56 mg/L. researchgate.net This potent synergy suggests that this compound could serve as a resistance-modifying agent, restoring the efficacy of existing antibiotics against resistant pathogens. sci-hub.senih.gov

The biological activity of isoflavonones like this compound is highly dependent on their specific structural features. SAR studies on the broader class of (iso)flavonoids reveal critical determinants of bioactivity:

Prenylation: The presence and position of prenyl groups are vital. For antibacterial activity against S. aureus, studies on related isoflavones have shown that prenylation at the C6 position is more effective than at the C8 position. mdpi.com Conversely, for estrogenic activity, C8 prenylation leads to increased potency and selectivity for the estrogen receptor β (ERβ). nih.gov This highlights how the placement of this hydrophobic group can be tailored to optimize interaction with different biological targets.

Hydroxylation: The presence of hydroxyl (-OH) groups on the flavonoid skeleton is associated with enhanced antibacterial activity. Specifically, hydroxyl groups at positions 5 and 7 on the A-ring and position 4' on the B-ring correlate with lower MIC values (i.e., greater potency) against S. aureus. mdpi.com

C-Ring Saturation: The saturation of the C2-C3 bond in the C-ring, which distinguishes flavanones/isoflavanones from flavones/isoflavones, also influences activity. For estrogenic effects, an unsaturated C2-C3 bond in C8-prenylated flavonoids was found to increase ERβ potency and selectivity. nih.gov

| Agent | MIC Range (mg/L) | MBC90 (mg/L) |

|---|---|---|

| This compound | 3.13 - 6.25 | 12.5 |

| Mupirocin | 0.20 - 3.13 | 25.0 |

| Mupirocin + this compound (3.13 mg/L) | Not Reported | 0.05 - 1.56 (MBC Range) |

Note: MIC (Minimum Inhibitory Concentration), MBC90 (Minimum Bactericidal Concentration for 90% of strains). The combination significantly lowers the required bactericidal concentration of Mupirocin.

Design and Evaluation of this compound Analogues for Enhanced Bioactivity

The design of novel analogues based on a lead compound like this compound is a standard strategy for drug discovery, aiming to improve potency and refine pharmacological properties. ug.edu.ge Based on the SAR principles identified for isoflavonones, the rational design of this compound analogues would involve systematic structural modifications.

The process typically involves:

Scaffold Modification: Key structural features identified from SAR studies are modified. For this compound, this could involve altering the position of the prenyl group (e.g., moving it from C6 to C8 or vice versa), changing the pattern of hydroxylation on the aromatic rings, or introducing other functional groups like methoxy (B1213986) or halogen moieties to modulate electronic and steric properties. mdpi.comnih.gov

Chemical Synthesis: Novel derivatives are synthesized. For instance, various series of heterocyclic compounds, such as benzimidazoles or oxadiazoles, have been synthesized and evaluated for antimicrobial and anticancer activities, demonstrating the broad potential of scaffold modification in medicinal chemistry. nih.govnih.gov

Biological Evaluation: The newly synthesized analogues are screened for biological activity. For potential antibacterial agents, this involves determining their MIC and MBC values against target pathogens like MRSA. mdpi.com Compounds showing promising activity are then subjected to further evaluation, including synergy testing with known antibiotics.

| Structural Modification | Rationale (Based on SAR of Related Isoflavonoids) | Predicted Impact on Antibacterial Activity |

|---|---|---|

| Shift Prenyl Group from C6 to C8 | The position of prenylation is critical for activity; C6 is often favored for antibacterial effects in isoflavones. mdpi.com | Potentially decreased activity |

| Add Hydroxyl Group at C5 | Hydroxylation at C5 and C7 is associated with lower MIC values (higher potency). mdpi.com | Potentially increased activity |

| Remove 4'-Hydroxyl Group | A 4'-hydroxyl group on the B-ring is favorable for antibacterial activity. mdpi.com | Potentially decreased activity |

| Introduce a Second Prenyl Group | Increased lipophilicity can enhance membrane interaction, but may also affect solubility and specificity. | Uncertain; requires experimental validation |

Computational Approaches in SAR Analysis of Isoflavonones

Computational methods are indispensable tools in modern drug design, allowing for the rapid analysis of SAR and the prediction of biological activity, thereby streamlining the discovery process. ug.edu.genih.gov For isoflavonones and related flavonoids, several in silico techniques are employed.

Molecular Docking: This technique simulates the interaction between a ligand (e.g., an isoflavonone) and the binding site of a target protein. scielo.br It predicts the preferred orientation and binding affinity of the compound, offering insights into the structural basis of its activity. For example, docking studies of prenylated flavonoids into the estrogen receptor have helped explain how the prenyl group fits into a hydrophobic groove, stabilizing the compound within the binding pocket. nih.gov Similar models could be used to study how this compound interacts with bacterial protein targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govd-nb.info By analyzing physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), a statistical model is built to predict the activity of unsynthesized analogues. d-nb.info QSAR studies on flavonoids against S. aureus have been used to create predictive models for MIC values, confirming the importance of prenylation and hydroxylation patterns. mdpi.com

Pharmacophore Mapping and Ligand-Based Screening: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. scielo.br Once a pharmacophore model is developed from active compounds like this compound, it can be used to screen large virtual libraries of molecules to find new compounds that fit the model and are therefore likely to be active. mdpi.com This combined computational approach has been successfully used to identify potential protein targets for soybean isoflavones. scielo.br

These computational strategies provide a theoretical framework that complements experimental work, guiding the design of more effective this compound derivatives and accelerating the journey from lead compound to potential therapeutic agent. nih.govd-nb.info

Advanced Analytical Methodologies for Bidwillon B Research

Quantitative Analytical Techniques for Bidwillon B and Metabolites

Accurate quantification of this compound and its metabolites is fundamental for pharmacokinetic studies and for standardization of extracts. Several powerful techniques are employed for this purpose, each offering distinct advantages in sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used method for the quantitative analysis of compounds that possess a chromophore, such as this compound. researchgate.netlongdom.org The principle relies on separating this compound from other components in a sample matrix using a chromatographic column. The amount of UV light absorbed by the compound as it passes through the detector is proportional to its concentration. longdom.org

For a quantitative HPLC-UV method, a calibration curve is established by injecting known concentrations of a pure this compound standard and plotting the resulting peak areas against concentration. nih.gov The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on this curve. The selection of an optimal UV wavelength, typically the wavelength of maximum absorbance (λmax) for the compound, is critical for achieving high sensitivity. longdom.org

Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and acidified water | To elute this compound and separate it from impurities. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and good peak shape. |

| Detection | UV at λmax (e.g., 288 nm) | Maximizes signal for sensitive quantification. longdom.org |

| Injection Volume | 20 µL | Standardized volume for consistent results. researchgate.net |

| Run Time | 15 min | Sufficient time for elution and column re-equilibration. |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior selectivity and sensitivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer. Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm), which operates at higher pressures to provide faster analysis times and improved resolution compared to traditional HPLC. waters.comauroraprosci.com

In LC-MS analysis, this compound is first separated chromatographically and then ionized. The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting molecular ion, providing a highly specific method for identification and quantification.

For even greater specificity, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of this compound is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and ability to minimize matrix interference. waters.comnih.gov

Example MRM Transitions for Hypothetical this compound Analysis

| Compound | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | [M+H]⁺ | Fragment 1 | 100 | 25 |

| This compound | [M+H]⁺ | Fragment 2 | 100 | 35 |

| Internal Standard | [IS+H]⁺ | IS Fragment 1 | 100 | 30 |

UV-Visible spectrophotometry is a straightforward and accessible technique for the quantification of a pure compound in solution. upi.edu This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. upi.edu

To quantify this compound, a standard solution is measured across a range of UV-Visible wavelengths to determine its λmax. upi.edu A calibration curve of absorbance versus concentration is then prepared using standards of known concentration. The concentration of this compound in a sample can be determined by measuring its absorbance at the λmax and comparing it to the standard curve. This method is most effective for pure samples, as the presence of other absorbing compounds can lead to significant interference. nih.gov In some cases, derivatization reactions can be used to form a colored complex, shifting the absorbance to a wavelength with fewer interferences. researchgate.net

Qualitative Analytical Techniques for Complex Plant Extracts Containing this compound

Chromatographic fingerprinting is a powerful quality control strategy for herbal medicine and plant extracts. aurigaresearch.comresearchgate.net Instead of focusing on a single active compound, this approach generates a characteristic chemical profile, or "fingerprint," of the extract. ijraset.comnih.gov An HPLC or UPLC chromatogram, recorded at one or more wavelengths, serves as the fingerprint.

For an extract containing this compound, the fingerprint would display a unique pattern of peaks, with the peak corresponding to this compound serving as a key chemical marker. This fingerprint can be used to:

Authenticate the Plant Species: By comparing the fingerprint of a sample to that of a certified reference material. nih.gov

Ensure Batch-to-Batch Consistency: Manufacturers can use fingerprinting to guarantee that different production batches have a similar phytochemical profile. nih.gov

Detect Adulteration: The absence of characteristic peaks (like this compound) or the presence of unexpected peaks can indicate adulteration or contamination. ijraset.com

Statistical software is often used to calculate the similarity between different fingerprints, providing an objective measure for quality assessment. nih.gov

Two-Dimensional Correlation Spectroscopy (2D-COS) is an advanced analytical technique that is particularly useful for interpreting complex and overlapping spectral data from mixtures. nih.gov It is often applied to data from spectroscopic methods like Infrared (IR) or Near-Infrared (NIR) spectroscopy.

In 2D-COS, a sample is subjected to an external perturbation (such as a change in temperature, pH, or concentration), and a series of spectra are collected. nih.gov The analysis of these spectra generates a 2D correlation map that reveals relationships between different spectral bands.

Asynchronous Spectrum: Highlights spectral changes that are out of phase with each other, helping to resolve overlapping peaks and determine the sequence of events during the perturbation.

For a plant extract containing this compound, 2D-COS could be used to study how the spectral signals of this compound correlate with those of other phytochemicals under a specific perturbation. This can provide insights into intermolecular interactions and help to differentiate between closely related species or varieties based on subtle differences in their chemical composition. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Method Validation Principles in this compound Analysis

Accuracy of an analytical method refers to the closeness of the measured value to the true or accepted reference value. For this compound analysis, accuracy is typically assessed by spiking a blank matrix with a known concentration of a this compound reference standard and calculating the percentage recovery. This process is repeated at different concentration levels to ensure accuracy across the expected analytical range.

Precision denotes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short interval of time with the same analyst and equipment, and intermediate precision (inter-day precision), which examines variations within the same laboratory over different days, with different analysts, or on different equipment.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. To determine the linearity of a this compound assay, a series of standard solutions of varying concentrations are analyzed. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of the linearity of the method.

Table 1: Hypothetical Linearity Data for this compound Analysis by HPLC-UV

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,550 |

| 50.0 | 759,800 |

| 100.0 | 1,521,300 |

This table is interactive. Click on the headers to sort the data.

Linearity Equation: y = 15200x + 150 Correlation Coefficient (r²): 0.9998

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It signifies the point at which a signal can be distinguished from the background noise.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is a critical parameter for the quantitative analysis of low levels of this compound.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 2: Estimated LOD and LOQ for this compound

| Parameter | Method | Estimated Value (µg/mL) |

| LOD | Signal-to-Noise (S/N) Ratio (3:1) | 0.25 |

| LOQ | Signal-to-Noise (S/N) Ratio (10:1) | 0.80 |

This table is interactive. Users can filter data based on the parameter.

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method for this compound, robustness would be tested by slightly altering parameters such as the mobile phase composition, pH, column temperature, and flow rate. The stability of the analytical results under these varied conditions demonstrates the robustness of the method.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, specificity is demonstrated by showing that the analytical signal is solely from this compound and not from any other compound in the sample matrix. This is often confirmed by analyzing blank samples and samples spiked with potential interfering substances. In chromatographic methods, peak purity analysis using a photodiode array (PDA) detector can also be employed to ensure the specificity of the method.

Table 3: Parameters for Robustness Testing of an HPLC Method for this compound

| Parameter | Variation | Effect on Results (% RSD) |

| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% |

| pH of Aqueous Phase | ± 0.2 units | < 1.5% |

| Column Temperature | ± 2 °C | < 1.8% |

| Flow Rate | ± 0.1 mL/min | < 2.5% |

This interactive table allows for a hypothetical assessment of the impact of parameter variations on the robustness of the analytical method.

Future Research Directions and Theoretical Applications of Bidwillon B

Unexplored Mechanistic Pathways and Novel Biological Targets of Bidwillon B

Initial research has identified that this compound can inhibit the incorporation of essential macromolecules like thymidine (B127349), uridine (B1682114), glucose, and isoleucine in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnottingham.ac.uk This points towards a multi-faceted antibacterial mechanism. However, the precise molecular targets within these pathways remain to be elucidated. Future investigations could employ chemoproteomics and other target identification technologies to pinpoint the specific enzymes or proteins that this compound interacts with to exert its effects.

Beyond its established antibacterial activity, the broader isoflavonoid (B1168493) class is known to interact with a multitude of signaling pathways in mammalian cells, including estrogen receptors and various kinases. frontiersin.orgoaepublish.com This suggests that this compound may possess as-yet-undiscovered biological targets relevant to other diseases. For instance, many isoflavonoids exhibit anti-inflammatory, antioxidant, and anti-cancer properties. nih.gov Future research should therefore explore the effects of this compound on key inflammatory pathways, such as the NF-κB signaling cascade, and its potential to modulate oxidative stress through pathways like the Nrf2-ARE system. Furthermore, its impact on cell cycle regulation and apoptosis in cancer cell lines could reveal novel anticancer applications. The structural similarity of isoflavonoids to human estrogen also warrants investigation into this compound's activity at estrogen receptors α and β, which could have implications for hormonal therapies. frontiersin.org

Potential as a Research Tool in Molecular Biology and Chemical Biology

The unique structure and biological activity of this compound position it as a potential research tool in molecular and chemical biology. ukri.org Small molecules with defined biological effects are invaluable for dissecting complex cellular processes. nih.gov this compound, with its known inhibitory effects on macromolecule synthesis in bacteria, could be developed into a molecular probe to study these fundamental processes. nottingham.ac.uknih.govrsc.org

For example, fluorescently labeling this compound would allow for the visualization of its subcellular localization and interaction with its molecular targets in real-time using advanced microscopy techniques. nih.gov Such probes could help to unravel the spatial and temporal dynamics of bacterial replication and metabolism. In the context of chemical biology, this compound could be used in high-throughput screening assays to identify other components of the pathways it modulates or to discover new molecules with similar or synergistic activities. uu.nl Its defined structure-activity relationship can also serve as a template for designing more potent and selective inhibitors of its target proteins.

Bioengineering Approaches for Sustainable this compound Production

The natural production of this compound in plants of the Erythrina genus is often low and subject to environmental factors, making sustainable sourcing a challenge. nih.gov Metabolic engineering and synthetic biology offer promising avenues for the sustainable and scalable production of this compound and other valuable isoflavonoids. frontiersin.orgrsc.orgnih.gov

Researchers have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae for the heterologous synthesis of isoflavonoid precursors. frontiersin.orgnih.govresearchgate.net A similar approach could be developed for this compound. This would involve identifying and transferring the entire biosynthetic pathway for this compound into a microbial host. Key enzymes in the isoflavonoid pathway, such as isoflavone (B191592) synthase, would need to be expressed and optimized in the host organism. mdpi.comfrontiersin.org

Furthermore, retrosynthesis algorithms can be employed to map out the most efficient biosynthetic pathways from simple starting materials to the final product. jfaulon.com By optimizing fermentation conditions and genetically modifying the microbial host to enhance precursor supply and enzyme activity, it is possible to achieve high-titer production of this compound in a controlled and sustainable manner. frontiersin.orgmicrobialcell.com

Theoretical Integration of this compound in Multi-Target Therapeutic Strategies (Excluding Clinical Trial Discussion)

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction in drug discovery, particularly for complex diseases. nih.gov Isoflavonoids, as a class, are known to interact with multiple cellular targets, making them ideal candidates for multi-target therapeutic strategies. mdpi.comnih.gov this compound has already demonstrated a synergistic effect with the antibiotic mupirocin (B1676865) against MRSA. mdpi.comrutgers.edu This suggests that it could be integrated into combination therapies to enhance the efficacy of existing antibiotics and potentially overcome antibiotic resistance.

Theoretically, this compound could be co-administered with other therapeutic agents to achieve a multi-pronged attack on a disease. For example, in a cancer context, it could be combined with a cytotoxic drug. While the cytotoxic agent directly kills cancer cells, this compound could potentially inhibit signaling pathways that contribute to cell survival or drug resistance. ulisboa.pt The development of computational models to predict the interactions of this compound with various protein targets could help in the rational design of such multi-target strategies. mdpi.com

Expanding SAR Studies to Inform De Novo Design of Isoflavonoid Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective drugs. slideshare.netresearchgate.net While some SAR data exists for antibacterial flavonoids from the genus Erythrina, more detailed studies focused specifically on this compound are needed. nih.gov

Systematic modification of the this compound scaffold, including the prenyl group and hydroxylations on the aromatic rings, would provide valuable insights into the structural requirements for its biological activities. nih.govmdpi.com This information would be instrumental in the de novo design of novel isoflavonoid scaffolds with improved therapeutic properties. nih.govscispace.com Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be used to predict the activity of new derivatives and guide their synthesis. mdpi.comresearchgate.net The goal would be to create a library of this compound-inspired compounds with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of new therapeutic agents. researchgate.net

Conclusion of Bidwillon B Research Perspectives

Summary of Key Academic Findings on Bidwillon B

This compound is a naturally occurring isoflavanone (B1217009), a type of flavonoid, that has been primarily isolated from various species of the Erythrina genus, including Erythrina variegata, Erythrina orientalis, and Erythrina subumbrans. researchgate.netresearchgate.netmdpi.com Structurally, it is classified as a prenylated isoflavanone, with the chemical formula C25H26O5. researchgate.netnih.gov

The most significant academic finding related to this compound is its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netbasicmedicalkey.com Research has demonstrated that this compound inhibits the growth of multiple MRSA strains with minimum inhibitory concentrations (MICs) ranging from 3.13 to 6.25 mg/L. basicmedicalkey.comresearchgate.net The minimum bactericidal concentrations (MBCs) against these MRSA strains were reported to be between 6.25 and 25 mg/L. basicmedicalkey.comresearchgate.net

A pivotal area of research has been the synergistic effect observed when this compound is combined with the antibiotic mupirocin (B1676865). basicmedicalkey.comrutgers.edu This combination has shown enhanced efficacy against MRSA. mdpi.comresearchgate.netresearchgate.net Specifically, the presence of this compound at a concentration of 3.13 mg/L was found to significantly reduce the MBCs of mupirocin to as low as 0.05–1.56 mg/l. basicmedicalkey.com This synergistic interaction suggests that this compound could be a valuable agent in combination therapies to combat resistant bacterial infections. basicmedicalkey.comrutgers.edu

| Parameter | Concentration (mg/L) | Target Organism |

| Minimum Inhibitory Concentration (MIC) | 3.13 - 6.25 | Methicillin-Resistant Staphylococcus aureus (MRSA) basicmedicalkey.comresearchgate.net |

| Minimum Bactericidal Concentration (MBC) | 6.25 - 25 | Methicillin-Resistant Staphylococcus aureus (MRSA) basicmedicalkey.comresearchgate.net |

| Synergistic Combination (this compound) | 3.13 | In combination with Mupirocin against MRSA basicmedicalkey.com |

| Resulting Mupirocin MBC | 0.05 - 1.56 | In combination with this compound against MRSA basicmedicalkey.com |

Outstanding Questions and Challenges in this compound Research